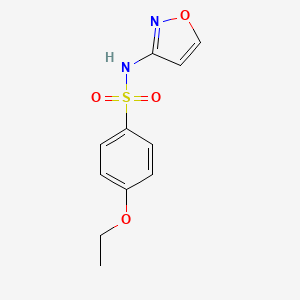
4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as THQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrahydroquinolines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been found to reduce oxidative stress and improve mitochondrial function. 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been found to exhibit low toxicity and high bioavailability. However, its limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One potential area of research is the development of novel synthetic methods for 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione that can improve its yield and purity. Another area of research is the investigation of the potential therapeutic properties of 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be achieved through various methods, including one-pot multicomponent reactions, cyclization reactions, and palladium-catalyzed coupling reactions. One of the most commonly used methods involves the reaction of 3-hydroxyacetophenone, 2-thiophene carboxaldehyde, and dimedone in the presence of a base. The reaction yields 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential therapeutic properties in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In addition, 4-(3-hydroxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(3-hydroxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-13-4-1-3-11(7-13)14-10-18(23)20-15-8-12(9-16(22)19(14)15)17-5-2-6-24-17/h1-7,12,14,21H,8-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQRVFBQCBVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)

![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)